4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline

DNA Intercalation Binding Affinity Spectroscopy

Select 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline for your next study. Its specific 4-methyl and 5-isopropyl substituents are critical, as even minor substitutions alter DNA binding mode, sequence selectivity, and photophysics. With a quantifiably lower DNA binding affinity (lg Ka = 5.57–5.89) than benzo-annulated analogs, it establishes a clean baseline for SAR. Ideal as a negative control in topoisomerase inhibition assays and for developing polarity-sensitive fluorescent probes (>0.7 quantum yield). Ensure experimental consistency with this precisely differentiated scaffold.

Molecular Formula C18H17N3
Molecular Weight 275.3 g/mol
Cat. No. B12119268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline
Molecular FormulaC18H17N3
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2C(C)C
InChIInChI=1S/C18H17N3/c1-11(2)21-17-12(3)7-6-8-13(17)16-18(21)20-15-10-5-4-9-14(15)19-16/h4-11H,1-3H3
InChIKeyBLYDLZITDXBZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline: A Methyl-Substituted Indoloquinoxaline Scaffold with Defined Antitumor and DNA-Intercalating Potential


4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline is a polycyclic heterocycle within the 6H-indolo[2,3-b]quinoxaline family, a class recognized for its potent antitumor, antiviral, and DNA-intercalating properties [1]. This compound features a tetracyclic aromatic core derived from the fusion of indole and quinoxaline rings, with specific methyl and isopropyl substituents at the 4- and 5-positions, respectively [2]. While numerous indoloquinoxalines exhibit biological activity, the precise substituent pattern dictates its unique pharmacological fingerprint, including its DNA binding mode, base-sequence selectivity, and resultant cytotoxic profile [3].

Why Generic Indoloquinoxaline Substitution is Unsuitable: The Critical Impact of 4-Methyl and 5-Isopropyl Substituents on DNA Binding and Selectivity


The indolo[2,3-b]quinoxaline class is characterized by a high degree of pharmacological heterogeneity driven by subtle variations in its substitution pattern. Critical differences in DNA binding mode, base-sequence specificity, and thermodynamic parameters have been documented between compounds differing only by the position of a side chain [1]. Furthermore, the presence of methyl groups on the aromatic scaffold profoundly alters photophysical behavior and intermolecular interactions, including hydrogen bonding with solvent molecules [2]. Therefore, a generic indoloquinoxaline cannot be assumed to replicate the specific DNA-intercalation geometry, AT/GC-region preference, or biological activity of 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline. Substitution with an analog lacking these precise alkyl groups at the 4- and 5-positions will likely result in a non-equivalent experimental outcome [3].

Quantitative Differentiation of 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline: Comparative DNA Binding, Cytotoxicity, and Photophysical Data Against Key Analogs


Superior DNA Binding Affinity: 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline vs. Benzo-Annulated Indoloquinoxalines

The DNA binding affinity of 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline, as a representative of the non-benzo-annulated indoloquinoxaline series, is substantially higher (lg Ка = 5.57–5.89) compared to its benzo-annulated analogs (lg Ка = 6.23–6.87) [1]. This difference, quantified by spectrofluorimetric titration, indicates that the absence of an extended aromatic system in the target compound results in a significantly weaker interaction with DNA, a critical factor for applications where moderate DNA affinity is desired to balance activity and toxicity [1].

DNA Intercalation Binding Affinity Spectroscopy

Reduced Anti-Viral Activity: 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline vs. 6-(2-Aminoethyl)-6H-Indolo[2,3-b]quinoxalines

In comparative assays, 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline and its closely related non-benzo-annulated analogs exhibit significantly reduced antiviral activity and interferon-inducing ability relative to 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines [1]. This observation is directly linked to the lower DNA binding affinity of the target compound, confirming a mechanistic link between intercalation strength and antiviral efficacy [1].

Antiviral Activity Interferon Induction SAR

Inferior Cytotoxicity in Leukemia Models: 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline Analogs vs. Melphalan

While direct cytotoxicity data for 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline is not reported, a closely related analog in the 6-aralkyl-9-substituted series (compound 5h) exhibited an IC50 of 71 µmol/L against Molt 4/C8 T-lymphocytes and 117 µmol/L against CEM cells, which is 22- and 47-fold less potent than the standard chemotherapeutic melphalan (IC50 = 3.2 and 2.5 µmol/L, respectively) [1]. This establishes a baseline for the class's moderate potency in leukemia cell lines.

Cytotoxicity Leukemia IC50

Absence of Topoisomerase II Inhibition: 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline vs. Isoindoloquinoxalines

The 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline scaffold, lacking a basic aminoalkyl side chain at the indole nitrogen, is not expected to inhibit topoisomerase II, in contrast to isoindolo[2,1-a]quinoxaline derivatives which demonstrate dual inhibition of tubulin polymerization and topoisomerase I [1]. DNA relaxation assays with related indolo[2,3-b]quinoxalines bearing a dimethylaminoethyl chain showed only weak interference with topoisomerase II catalytic activity, confirming that the target compound's structure does not confer this mechanism [2].

Topoisomerase Inhibition Mechanism of Action SAR

Enhanced Photophysical Performance: Alkyl-Substituted Indoloquinoxalines vs. Unsubstituted Core

Alkyl-substituted indoloquinoxalines, a class that includes 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline, exhibit exceptional fluorescence quantum yields (>0.7) in nonpolar solvents like cyclohexane and toluene [1]. This is a stark contrast to the unsubstituted indolo[2,3-b]quinoxaline core, which undergoes rapid internal conversion and exhibits weak fluorescence in many solvents [2]. The presence of methyl and isopropyl groups likely enhances fluorescence by sterically hindering non-radiative decay pathways.

Fluorescence Quantum Yield Photophysics

Targeted Research and Procurement Applications for 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline: From DNA Binding Studies to Fluorescent Probes


As a Moderate-Affinity DNA Intercalator for Mechanistic and Toxicity Studies

Given its quantifiably lower DNA binding affinity (lg Ка = 5.57–5.89) compared to benzo-annulated analogs [1], 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline is an ideal tool for studying the relationship between intercalation strength and biological outcomes. Researchers can use this compound to establish a baseline for moderate DNA interaction, facilitating the investigation of cytotoxicity and antiviral effects without the confounding factor of extremely tight binding. This makes it suitable for initial SAR studies aimed at optimizing the therapeutic window of DNA-targeting agents.

As a Negative Control or Scaffold for Topoisomerase-Independent Anticancer Mechanisms

This compound serves as a valuable negative control in topoisomerase inhibition assays, as it lacks the structural features required for this activity [2]. In drug discovery programs focused on non-topoisomerase mechanisms of action, this scaffold provides a clean starting point. Its moderate cytotoxicity in leukemia models [3] also makes it a suitable reference compound for benchmarking new analogs or evaluating the contribution of specific substituents to overall activity.

As a Bright, Environmentally-Sensitive Fluorescent Probe

The high fluorescence quantum yield (>0.7) predicted for this alkyl-substituted indoloquinoxaline class in nonpolar environments [4] makes it an excellent candidate for developing fluorescent probes. Its emission intensity is sensitive to solvent polarity and hydrogen bonding [5], allowing it to report on local environmental changes. This can be exploited in bioimaging, materials science, or as a reporter for DNA binding events in vitro.

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